Tetrahydrofuran-D8

Catalog No.
S773871
CAS No.
1693-74-9
M.F
C4H8O
M. Wt
80.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofuran-D8

CAS Number

1693-74-9

Product Name

Tetrahydrofuran-D8

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriooxolane

Molecular Formula

C4H8O

Molecular Weight

80.15 g/mol

InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i1D2,2D2,3D2,4D2

InChI Key

WYURNTSHIVDZCO-SVYQBANQSA-N

SMILES

C1CCOC1

Synonyms

2,3,4,5-Tetrahydrofuran-d8; Butane α,δ-Oxide-d8; 1,4-Epoxybutane-d8; Cyclotetramethylene Oxide-d8; Furanidine; NSC 57858-d8; Oxacyclopentane-d8; Oxolane-d8; THF-d8;Tetramethylene Oxide-d8; Tetrahydro-d4-furan-2,3,4,5-d4

Canonical SMILES

C1CCOC1

Isomeric SMILES

[2H]C1(C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H]

The exact mass of the compound Tetrahydrofuran-D8 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrahydrofuran-D8 (THF-d8) is the fully deuterated isotopologue of tetrahydrofuran, serving as a premium coordinating solvent for nuclear magnetic resonance (NMR) spectroscopy and mechanistic chemical research. By replacing all eight hydrogen atoms with deuterium, THF-d8 retains the strong Lewis basicity, excellent polymer solubility, and volatility of standard THF, while fundamentally altering its vibrational modes, zero-point energy, and physical density . In procurement contexts, THF-d8 is primarily selected for its high isotopic purity (typically ≥99.5 atom % D), which renders it virtually transparent in 1H NMR spectroscopy, and its strictly controlled water content (often ≤0.03%), which is critical for moisture-sensitive organometallic and macromolecular analyses [1].

Substituting THF-d8 with standard non-deuterated THF or alternative deuterated solvents (such as CDCl3 or DMSO-d6) is unviable for precise analytical and synthetic applications. Standard h8-THF produces massive, overlapping multiplet signals at approximately 1.73 ppm and 3.58 ppm in 1H NMR, which completely mask the resonances of aliphatic and ether-adjacent protons in target analytes, such as complexed solvents or polymer backbones . Furthermore, in mechanistic studies, using non-deuterated THF prevents the observation of the kinetic isotope effect (KIE) necessary to determine whether the solvent acts as a hydrogen-atom donor or actively participates in the rate-determining step [1]. Other deuterated solvents lack THF's specific coordinating ability, Lewis basicity, and unique solubility profile for materials like poly(N-isopropylacrylamide) (PNIPAM) or reactive organometallics, making them inadequate substitutes when solvation dynamics are integral to the system [2].

1H NMR Signal Transparency and Background Reduction

In high-resolution 1H NMR spectroscopy, the use of standard h8-THF is highly problematic due to overwhelming solvent peaks. THF-d8 (≥99.5 atom % D) resolves this by exhibiting only trace residual multiplets at 1.73 ppm and 3.58 ppm, achieving a >99.5% reduction in solvent proton signal intensity compared to the baseline .

Evidence Dimension1H NMR Solvent Interference
Target Compound DataTrace residual multiplets at 1.73 ppm and 3.58 ppm (≥99.5 atom % D)
Comparator Or BaselineStandard h8-THF (massive overlapping multiplets at 1.73/3.58 ppm)
Quantified Difference>99.5% reduction in solvent proton signal intensity
ConditionsHigh-field 1H NMR spectroscopy (e.g., 400-500 MHz) of dilute analytes

Essential for the structural elucidation of organometallic compounds and polymers where analyte signals overlap with the THF spectral region.

Density and Hydrodynamic Parameter Shifts

The complete deuteration of THF significantly alters its physical properties, which must be accounted for in precise physical chemistry measurements. THF-d8 possesses a density of ~0.985 g/mL at 25 °C, representing an approximate 10.8% increase over standard h8-THF (~0.889 g/mL) .

Evidence DimensionLiquid Density at 25 °C
Target Compound Data~0.985 g/mL
Comparator Or BaselineStandard h8-THF (~0.889 g/mL)
Quantified Difference~10.8% increase in density for the deuterated solvent
ConditionsStandard laboratory conditions (25 °C, 1 atm)

The increased density directly impacts hydrodynamic radius calculations in dynamic light scattering (DLS) and diffusion-ordered spectroscopy (DOSY), requiring specific solvent parameters for accurate polymer sizing.

Mechanistic Probing via Kinetic Isotope Effect (KIE)

When determining reaction mechanisms where the solvent may act as a reactant (e.g., hydrogen atom transfer), THF-d8 is used to measure the kinetic isotope effect. In studies such as electrochemical dehydrogenative acetalization, substituting THF with THF-d8 yielded a measurable KIE of 1.5 (kH/kD), proving the involvement of α-C-H bond cleavage in the rate-determining step [1].

Evidence DimensionReaction Rate Ratio (kH/kD)
Target Compound DataMeasurable rate reduction (e.g., KIE = 1.5)
Comparator Or BaselineStandard h8-THF (kH baseline = 1.0)
Quantified DifferenceKIE values > 1 demonstrating slower C-D vs C-H bond cleavage
ConditionsCompetitive or parallel kinetic studies involving radical or proton-transfer pathways

Procurement of THF-d8 is mandatory for researchers mapping rate-determining steps and confirming whether the solvent acts as an active hydrogen donor.

Moisture Control for Sensitive Organometallics

For highly sensitive applications, the purity profile of the solvent is as critical as its isotopic enrichment. Premium NMR-grade THF-d8 is strictly controlled to contain ≤0.03% (v/v) water, ensuring that moisture does not quench reactive organometallic species or introduce unwanted HDO signals in the NMR spectrum [1].

Evidence DimensionResidual Water Content
Target Compound Data≤0.03% (v/v) water
Comparator Or BaselineStandard bulk THF or lower-grade solvents (variable, often higher moisture)
Quantified DifferenceGuaranteed low moisture limit combined with ≥99.5% isotopic enrichment
ConditionsQuality control specifications for premium deuterated solvents

Trace water (H2O/HDO) and residual protons directly interfere with moisture-sensitive organometallic synthesis and dilute analyte NMR quantification.

Organometallic and Polymer NMR Spectroscopy

THF-d8 is the ideal choice for analyzing metal-coordinated complexes and polymers (e.g., polyisoprene, PNIPAM) that require a coordinating ether solvent but whose aliphatic signals would be completely obscured by the massive proton resonances of standard THF [1].

Mechanistic and Kinetic Isotope Effect (KIE) Studies

In physical organic chemistry, THF-d8 is procured as a reactant or solvent to determine the involvement of THF's α-protons in radical pathways, hydrogen-atom transfer (HAT), or rate-determining steps via precise kH/kD measurements [2].

Diffusion-Ordered Spectroscopy (DOSY) and DLS

THF-d8 is employed in sizing supramolecular assemblies and nanoparticles where the specific density (~0.985 g/mL) and viscosity of the deuterated solvent must be factored into the Stokes-Einstein equation for accurate hydrodynamic radius calculations .

Synthesis of Deuterated Materials

THF-d8 serves as a primary deuterium source or specialized solvent in the synthesis of deuterated active pharmaceutical ingredients (APIs), specialized polymers, and stable isotope-labeled analytical standards where isotopic scrambling must be avoided [3].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (94.23%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (75%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1693-74-9

Wikipedia

Deuterated THF

Dates

Last modified: 08-15-2023

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